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Introduction

The Stem Cell Leukemia (SCL), also known as T-cell acute leukemia protein 1 (TAL1), is a
basic helix-loop-helix (bHLH) transcription factor.[1][2] It is @ master regulator of hematopoiesis,
essential for the development of all adult hematopoietic lineages.[1][3] Gene targeting studies
have demonstrated that SCL-null embryos die in utero due to a complete failure of yolk sac
erythropoiesis, highlighting its critical role in the earliest stages of blood development.[4][5][6]
This embryonic lethality has historically precluded the study of SCL's function in adult
hematopoiesis.

To circumvent this limitation, a conditional knockout mouse model is required.[7][8] This
approach utilizes the Cre-LoxP recombination system to inactivate the SCL gene in a spatially
and/or temporally controlled manner.[7][9] By using an inducible Cre recombinase, such as one
fused to a modified estrogen receptor (Cre-ERT2), the SCL gene can be deleted in adult mice
upon administration of an external agent like tamoxifen.[8][10] This allows for the precise
investigation of SCL's role in adult hematopoietic stem cell (HSC) maintenance, differentiation,
and its involvement in hematological malignancies.[11][12]

These application notes provide a detailed framework for the generation, induction, and
analysis of a conditional SCL-null mouse model.
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Principle of the Method: The Cre-LoxP System

The strategy for conditional gene inactivation relies on the DNA recombinase Cre and its
specific recognition sites, known as loxP sites.[7]

o Floxed Allele: A "floxed" mouse line is generated where the critical exons of the SCL gene
are flanked by two loxP sites (SCLfl/fl). These mice are phenotypically normal as the loxP
sites themselves do not interfere with gene function.[7][9]

e Cre Recombinase: A second mouse line expresses Cre recombinase under the control of a
specific promoter. For temporal control, a tamoxifen-inducible Cre-ERT2 system is ideal.[3]
[10] When Cre is expressed, it recognizes the loxP sites and excises the intervening DNA

sequence, effectively creating a null allele.[9]

o Conditional Knockout: By crossing the SCLfl/fl mice with mice carrying an inducible Cre
transgene (e.g., Mx1-Cre or Scl-Cre-ERT), the SCL gene can be deleted in specific
hematopoietic tissues of adult mice upon tamoxifen administration.[12][13][14]

Diagrams and Visualizations

Caption: Cre-LoxP mechanism for inducible SCL gene inactivation.
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Caption: Experimental workflow for generating and analyzing conditional SCL-null mice.
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Caption: Simplified model of the SCL transcriptional complex in hematopoiesis.

Experimental Protocols
Protocol 1: Generation of Conditional SCL-Null Mice

This protocol describes the breeding strategy to generate experimental (SCLfl/fl;Cre+) and
control (SCLAl/fl;Cre-) mice.

e Mouse Lines:

o SCLfl/fl mice: A strain where a critical exon (or exons) of the SCL gene is flanked by loxP
sites.[15]

o Cre-ERT2 mice: A strain expressing tamoxifen-inducible Cre recombinase under a
hematopoietic-specific promoter (e.g., Mx1-Cre, which is interferon-inducible but also
responsive to tamoxifen analogs, or Scl-Cre-ERT).[12][14]
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e Breeding Scheme:
o Step 1: Cross homozygous SCLf{l/fl mice with heterozygous Cre-ERT2 mice.

o Step 2: The resulting F1 generation will be heterozygous for the floxed allele and the Cre
transgene (SCLfl/+;Cre+).

o Step 3: Intercross the F1 generation mice (SCLfl/+;Cre+ x SCLfl/+;Cre+) or backcross F1
mice to SCLI{l/fl mice.

o Step 4: Genotype the F2 offspring to identify the desired experimental mice (SCLfl/fl;Cre+)
and littermate controls (SCLfl/fl;Cre-).

Protocol 2: Genotyping by PCR

Genomic DNA is extracted from tail biopsies or ear punches for PCR analysis to determine the
presence of the floxed SCL allele and the Cre transgene.

o DNA Extraction: Use a commercial DNA extraction kit according to the manufacturer's
instructions.

o PCR Amplification:

o Set up two separate PCR reactions for each sample: one for the SCL allele and one for
the Cre transgene.

o Use primers that flank the loxP sites for the SCL allele, which will produce different sized
bands for the wild-type, floxed, and deleted alleles.

o Use specific primers for the Cre recombinase gene.

o Gel Electrophoresis: Run PCR products on a 1.5-2% agarose gel to visualize the bands and
determine the genotype.
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Target Gene Primer Sequence (5' to 3') Expected Band Size (bp)
Forward: (Specific to upstream )

SCL Allele ) Wild-Type: ~250 bp
region)

Reverse: (Specific to
] Floxed: ~350 bp
downstream region)

Cre Transgene Forward: (Cre-specific) Cre Positive: ~400 bp

Reverse: (Cre-specific) Cre Negative: No band

Note: Primer sequences and
expected band sizes are
illustrative and must be
optimized based on the

specific construct used.

Protocol 3: Tamoxifen Induction of SCL Deletion

This protocol induces Cre-recombinase activity in adult mice to excise the floxed SCL gene.[10]
» Tamoxifen Preparation:

o Dissolve tamoxifen (e.g., Sigma-Aldrich T5648) in corn oil or sunflower oil to a final
concentration of 20 mg/mL.

o Warm the solution at 37°C and shake or vortex until the tamoxifen is completely dissolved.
Store protected from light.

e Administration:

o Administer tamoxifen to 8-12 week old mice via intraperitoneal (I.P.) injection or oral
gavage.

o Dosage: Atypical dose is 75-100 mg/kg of body weight.[10]

o Schedule: Administer one dose daily for 5 consecutive days. Both experimental and
control mice should receive the injections to control for any effects of the tamoxifen or the
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vehicle.[10]

e Post-Induction:

o Allow 4-8 weeks for efficient gene deletion and subsequent turnover of hematopoietic cell
populations before analysis.

Protocol 4: Isolation of Bone Marrow Hematopoietic
Cells

This protocol details the harvesting of bone marrow cells for subsequent analysis.[16][17]

o Euthanasia and Dissection: Euthanize mice according to approved institutional guidelines.
Dissect the femurs and tibias and clean them of excess muscle tissue.

e Bone Marrow Flushing:
o Cut the ends of the bones with scissors.

o Using a 25-gauge needle and a syringe filled with ice-cold PBS containing 2% FBS (FACS
buffer), flush the marrow from the bone cavity into a sterile petri dish or collection tube.

e Cell Suspension:
o Create a single-cell suspension by gently pipetting the marrow plug up and down.

o Pass the cell suspension through a 70-um cell strainer to remove any clumps or debris.
[16]

» Red Blood Cell Lysis (Optional): If required, resuspend the cell pellet in ACK lysis buffer for
1-2 minutes on ice to lyse red blood cells. Quench the reaction by adding an excess of FACS
buffer.

¢ Cell Counting: Centrifuge the cells, resuspend in a known volume of FACS buffer, and count
using a hemocytometer or automated cell counter.

Protocol 5: Flow Cytometry Analysis of HSPCs
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Flow cytometry is used to identify and quantify different hematopoietic stem and progenitor cell
(HSPC) populations based on cell surface marker expression.[18][19]

e Antibody Staining:
o Aliquot approximately 1-5 x 10° bone marrow cells per tube.
o Add a cocktail of fluorescently-conjugated antibodies (see Table 2) to the cells.
o Incubate on ice for 30 minutes in the dark.

e Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5
minutes between washes.

» Data Acquisition: Resuspend the final cell pellet in FACS buffer containing a viability dye
(e.g., DAPI or Propidium lodide) and acquire data on a multi-parameter flow cytometer.

e Gating Strategy:
o Gate on live, single cells.
o Gate on Lineage-negative (Lin-) cells to exclude mature blood cells.

o Within the Lin- population, identify HSPC subsets based on c-Kit and Sca-1 expression
(LSK cells) and further refine using SLAM markers (CD150, CD48) to identify long-term
HSCs (LT-HSCs).[20]
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Population Phenotype (Mouse) Key Function
Lin- Sca-1+ c-Kit+ CD150+

LT-HSC Long-term self-renewal
CD48-
Lin- Sca-1+ c-Kit+ CD150-

ST-HSC Short-term self-renewal
CD48-
Lin- Sca-1+ c-Kit+ CD150- ] )

MPP Multipotent progenitor
CD48+
Lin- Sca-1- c-Kit+ CD34+ ) ]

CMP Common Myeloid Progenitor
FcyRIl/lllo

GMP Lin- Sca-1- c-Kit+ CD34+ Granulocyte-Macrophage
FcyRII/hi Progenitor

MEP Lin- Sca-1- c-Kit+ CD34- Megakaryocyte-Erythroid

FcyRII/-

Progenitor

Note: This table provides a
representative panel. Specific
antibody clones and
fluorochromes must be
optimized for the available

instrument.[20]

Expected Data and Phenotypes

Deletion of SCL in adult mice is expected to significantly impact hematopoiesis, particularly

within the megakaryocyte and erythroid lineages.[12]

© 2025 BenchChem. All rights reserved. 9/12

Tech Support


https://www.stemcell.com/flow-cytometry-methods-for-identifying-mouse-hematopoietic-stem-and-progenitor-cells.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC298714/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Control Mice (SCL

SCL-Null Mice (SCL

Parameter Reference
fl/fl; Cre-) fl/fl; Cre+)
Significantly Reduced
Platelet Count Normal _ [12]
(Thrombocytopenia)
) Significantly Reduced
Hematocrit Normal ] [12]
(Anemia)
Severely Reduced or
Bone Marrow MEPs Present [12]
Absent
Unaffected or Slightly
Bone Marrow GMPs Present [12]
Increased
- ) Colonies composed of
Spleen CFU-S12 Multilineage colonies [12]

only myeloid cells

This table summarizes

expected outcomes
based on published
literature. Actual

results may vary

based on the specific

Cre driver, induction

efficiency, and timing

of analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1180090#generating-a-conditional-scl-null-mouse-
model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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